molecular formula C22H26N2O3S B2986436 1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-03-3

1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2986436
M. Wt: 398.52
InChI Key: XVUFPMQPEWYKNX-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a pyrroloquinoline core, a sulfonamide group, and a phenylbutyl group . These structural features suggest that this compound could have interesting biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray crystallography is a common method used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group might be involved in hydrogen bonding interactions, while the phenylbutyl group could participate in hydrophobic interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar and nonpolar regions, and its stability could be influenced by the presence of certain functional groups .

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide-based hybrids, including structures similar to the specified chemical, have been extensively researched for their diverse biological activities. A comprehensive review highlighted the synthesis and biological activity of sulfonamide hybrids, demonstrating their potential in pharmacology due to their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities (Ghomashi et al., 2022). These hybrids incorporate various organic compounds leading to a significant range of biological activities, underscoring the importance of sulfonamide compounds in medicinal chemistry.

Antibacterial and Antifungal Activities

Sulfonamides also play a crucial role in developing new antibacterial and antifungal agents. For example, a study on the synthesis of tetracyclic quinolone antibacterials revealed the potent antibacterial activity of 8-substituted derivatives against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992). Similarly, novel pyrrolo-/indolo[1,2-a]quinolines and naphtho[2,1-b]thiophenes synthesized from gem-dibromovinyls and sulphonamides have shown promising photophysical properties, indicating potential applications in bioimaging and as photodynamic therapy agents (Kiruthika et al., 2014).

Antineoplastic Potential

Sulfonamide derivatives have also been explored for their antineoplastic potential. Novel pyrrolo[3,2-f]quinoline derivatives, characterized by an angular aromatic tricyclic system, were synthesized and tested as antiproliferative agents against a panel of cell lines obtained from leukemias, showcasing the role of sulfonamide compounds in cancer research (Ferlin et al., 2001).

Enzyme Inhibition

Additionally, sulfonamide derivatives have been identified as potent inhibitors of caspase-3, an enzyme playing a critical role in apoptosis. The synthesis of novel sulfonamide compounds demonstrated noncompetitive and reversible inhibition of caspase-3, suggesting potential therapeutic applications in diseases characterized by aberrant apoptosis (Kravchenko et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These properties are typically determined through laboratory testing .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential as a therapeutic agent .

properties

IUPAC Name

3-methyl-2-oxo-N-(4-phenylbutan-2-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c1-15(10-11-17-7-4-3-5-8-17)23-28(26,27)19-13-18-9-6-12-24-21(18)20(14-19)16(2)22(24)25/h3-5,7-8,13-16,23H,6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUFPMQPEWYKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-oxo-N-(4-phenylbutan-2-yl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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